molecular formula C16H11FO5S B14189795 2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 879416-90-7

2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-

Cat. No.: B14189795
CAS No.: 879416-90-7
M. Wt: 334.3 g/mol
InChI Key: BOYZLKVGSCMMEF-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]- is a chemical compound that belongs to the benzopyran family. This compound is characterized by the presence of a benzopyran ring system, which is a fused ring structure consisting of a benzene ring and a pyran ring. The addition of a fluoro group at the 6th position and a sulfonyl group at the 4th position, attached to a 4-methylphenyl group, makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]- typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran derivative.

    Fluorination: Introduction of the fluoro group at the 6th position can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Sulfonylation: The sulfonyl group is introduced at the 4th position using sulfonyl chloride derivatives in the presence of a base like pyridine.

    Coupling Reaction: The final step involves coupling the sulfonylated intermediate with 4-methylphenol under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with specific molecular targets. The fluoro and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 6-methyl-: Similar structure but with a methyl group instead of a fluoro group.

    2H-1-Benzopyran-2-one, 7-fluoro-4-hydroxy-: Similar structure with a hydroxy group at the 4th position.

    6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar structure with a carboxylic acid group.

Uniqueness

The uniqueness of 2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

879416-90-7

Molecular Formula

C16H11FO5S

Molecular Weight

334.3 g/mol

IUPAC Name

(6-fluoro-2-oxochromen-4-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C16H11FO5S/c1-10-2-5-12(6-3-10)23(19,20)22-15-9-16(18)21-14-7-4-11(17)8-13(14)15/h2-9H,1H3

InChI Key

BOYZLKVGSCMMEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)OC3=C2C=C(C=C3)F

Origin of Product

United States

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